Cas no 1779905-52-0 (3-(4-bromo-3,5-dimethylphenyl)methylpiperidine)

3-(4-bromo-3,5-dimethylphenyl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine
- 3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
- 1779905-52-0
- EN300-1924224
-
- Inchi: 1S/C14H20BrN/c1-10-6-13(7-11(2)14(10)15)8-12-4-3-5-16-9-12/h6-7,12,16H,3-5,8-9H2,1-2H3
- InChI Key: PAVOXXGDNCELAW-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC(=CC=1C)CC1CNCCC1
Computed Properties
- Exact Mass: 281.07791g/mol
- Monoisotopic Mass: 281.07791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 3.9
3-(4-bromo-3,5-dimethylphenyl)methylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924224-0.1g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1924224-10.0g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1924224-1.0g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1924224-0.5g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1924224-1g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1924224-2.5g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1924224-5.0g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1924224-0.05g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1924224-5g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1924224-0.25g |
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine |
1779905-52-0 | 0.25g |
$1038.0 | 2023-09-17 |
3-(4-bromo-3,5-dimethylphenyl)methylpiperidine Related Literature
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
Additional information on 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine
Recent Advances in the Study of 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine (CAS: 1779905-52-0) in Chemical Biology and Pharmaceutical Research
The compound 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine (CAS: 1779905-52-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, featuring a piperidine core substituted with a brominated dimethylphenyl group, exhibits unique physicochemical properties that make it a promising candidate for further investigation. Recent studies have explored its synthesis, biological activity, and potential therapeutic applications, shedding light on its mechanism of action and structure-activity relationships.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine, optimizing the reaction conditions to achieve higher yields and purity. The study highlighted the importance of palladium-catalyzed cross-coupling reactions in the efficient synthesis of this compound. Furthermore, the researchers demonstrated that slight modifications to the synthetic protocol could significantly impact the compound's biological activity, emphasizing the need for precise control over reaction parameters.
Another key area of research has focused on the compound's potential as a modulator of neurotransmitter receptors. Preliminary in vitro studies have shown that 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine exhibits selective binding affinity for certain subtypes of serotonin and dopamine receptors. This finding, reported in a 2022 Neuropharmacology paper, suggests potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. However, the researchers caution that further in vivo studies are needed to fully understand the compound's pharmacological profile and potential side effects.
Recent computational studies have employed molecular docking and dynamics simulations to predict the binding modes of 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine with various biological targets. These in silico approaches, combined with experimental data, have provided valuable insights into the structural determinants of the compound's activity. A 2023 publication in ACS Chemical Neuroscience reported that the bromo and dimethyl substitutions on the phenyl ring play crucial roles in determining receptor selectivity, while the piperidine moiety contributes to binding affinity through hydrogen bonding interactions.
The compound's potential as a lead structure for anticancer drug development has also been explored. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine exhibited promising activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The researchers identified specific structural modifications that enhanced the compound's cytotoxicity while maintaining selectivity for cancer cells over normal cells.
Despite these promising findings, challenges remain in the development of 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine as a therapeutic agent. Recent pharmacokinetic studies have highlighted issues with oral bioavailability and metabolic stability that need to be addressed through further structural optimization. Additionally, comprehensive toxicological evaluations are required to assess the compound's safety profile before clinical development can proceed.
In conclusion, recent research on 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine (CAS: 1779905-52-0) has revealed its potential as a versatile scaffold for drug discovery across multiple therapeutic areas. The compound's unique structural features and demonstrated biological activities make it an interesting subject for continued investigation. Future studies should focus on optimizing its pharmacological properties, elucidating its precise mechanisms of action, and exploring its therapeutic potential in relevant disease models.
1779905-52-0 (3-(4-bromo-3,5-dimethylphenyl)methylpiperidine) Related Products
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1622100-48-4(7-methoxy-8-methylquinoline)



